![molecular formula C15H12BrNO3 B2743711 4-[2-(4-Bromophenyl)acetamido]benzoic acid CAS No. 925562-16-9](/img/structure/B2743711.png)
4-[2-(4-Bromophenyl)acetamido]benzoic acid
カタログ番号 B2743711
CAS番号:
925562-16-9
分子量: 334.169
InChIキー: LWGRUICNIQAXTR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[2-(4-Bromophenyl)acetamido]benzoic acid” is a chemical compound with the molecular formula C15H12BrNO3 and a molecular weight of 334.17 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12BrNO3/c16-11-7-5-10 (6-8-11)9-14 (18)17-13-4-2-1-3-12 (13)15 (19)20/h1-8H,9H2, (H,17,18) (H,19,20) . This indicates that the compound contains a bromophenyl group, an acetamido group, and a benzoic acid group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.科学的研究の応用
Degradation Pathways and Toxicity
- Research involving acetaminophen, a compound related to 4-[2-(4-Bromophenyl)acetamido]benzoic acid, has been explored to understand its degradation by-products and toxicity. A study on the electro-Fenton (EF) process for acetaminophen degradation identified toxic aromatic compounds like benzaldehyde and benzoic acid as sub-products during the initial stages, with non-toxic compounds like carboxylic acids being final products. The study highlighted the conversion of toxic initial molecules to non-toxic compounds through electrogenerated hydroxyl radicals, pointing to the potential environmental applications of understanding these degradation pathways (Le et al., 2017).
Synthesis and Characterization
- Another area of application is the synthesis and characterization of related compounds for potential antimicrobial properties. A study on the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole reported its optimized molecular structure and explored its potential for non-linear optical (NLO) studies and antimicrobial activity, demonstrating the compound's relevance in materials science and bioactive compound development (Bhagyasree et al., 2013).
Advanced Oxidation Processes
- The degradation of compounds like acetaminophen in water treatment processes using advanced oxidation processes (AOPs) has been extensively studied. These studies have provided insight into the kinetics, mechanisms, and by-products of degradation, highlighting the importance of such research in environmental science and engineering to mitigate the impact of pharmaceuticals in water sources. A comprehensive review on this topic focused on the degradation pathways, biotoxicity of by-products, and theoretical predictions to enhance the degradation efficiency of AOP systems (Qutob et al., 2022).
Electrochemical Synthesis
- Electrochemical methods have been developed for the synthesis of new derivatives, including those related to acetaminophen, showcasing an environmentally friendly approach to creating bioactive compounds. Such methods emphasize green chemistry principles by avoiding the use of harmful reagents and conditions, contributing to sustainable pharmaceutical manufacturing processes (Nematollahi et al., 2014).
Safety and Hazards
特性
IUPAC Name |
4-[[2-(4-bromophenyl)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-12-5-1-10(2-6-12)9-14(18)17-13-7-3-11(4-8-13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGRUICNIQAXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![5-Bromo-2-chloro-3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2743629.png)
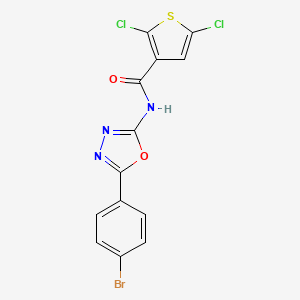
![N-(2,5-dichlorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2743632.png)
![3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone](/img/structure/B2743636.png)

![Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B2743640.png)
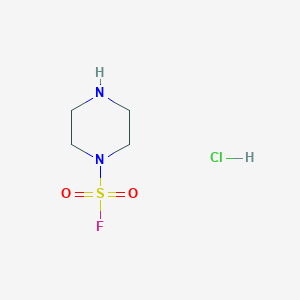

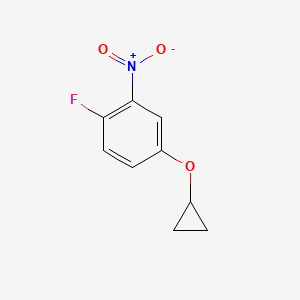
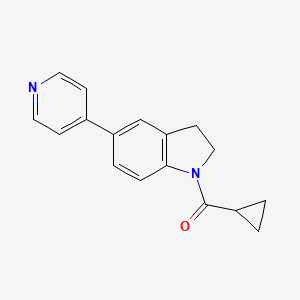
![2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2743645.png)
![tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate](/img/structure/B2743646.png)
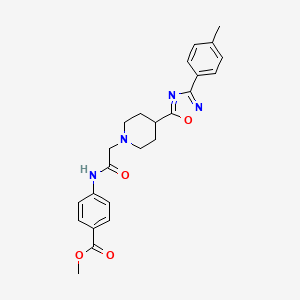
![8-(2-hydroxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2743650.png)